methyl (4-phenoxyphenyl)carbamate
Overview
Description
Methyl (4-phenoxyphenyl)carbamate is an organic compound belonging to the carbamate family. It is characterized by a carbamate group attached to a phenoxyphenyl structure. This compound is of interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (4-phenoxyphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-phenoxyaniline with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-phenoxyaniline in a suitable solvent such as dichloromethane.
- Add a base, such as triethylamine, to the solution.
- Slowly add methyl chloroformate to the mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-phenoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Methyl (4-phenoxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (4-phenoxyphenyl)carbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Methyl (4-phenoxyphenyl)carbamate can be compared with other carbamate compounds, such as:
Ethyl (4-phenoxyphenyl)carbamate: Similar structure but with an ethyl group instead of a methyl group.
Methyl (4-phenylphenyl)carbamate: Lacks the phenoxy group, which can affect its reactivity and applications.
Methyl (4-methoxyphenyl)carbamate: Contains a methoxy group, leading to different chemical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
Methyl (4-phenoxyphenyl)carbamate, a compound within the carbamate family, has garnered attention due to its diverse biological activities. This article delves into its mechanisms, efficacy in various biological systems, and potential therapeutic applications, supported by research findings and data.
Chemical Structure and Properties
This compound is characterized by its carbamate functional group attached to a phenoxyphenyl moiety. Its structure can be represented as follows:
This compound exhibits properties typical of carbamates, including potential neurotoxic effects and involvement in enzyme inhibition.
Inhibition of Matrix Metalloproteinases (MMPs)
One of the most significant biological activities of this compound is its role as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes are crucial in extracellular matrix remodeling and have been implicated in various pathological conditions, including cancer metastasis and inflammation.
Key Findings:
- This compound has been shown to selectively inhibit MMP-2, which is vital for tumor invasion and metastasis .
- In animal models, compounds with similar structures demonstrated efficacy in reducing tumor growth and metastasis by inhibiting MMP activity .
Anticancer Properties
Recent studies have highlighted the compound's potential in cancer therapy:
- In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MDA-MB-231 (breast cancer). IC50 values for these compounds ranged from 0.21 µM to 0.26 µM, indicating strong antiproliferative activity .
- The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase, primarily through the inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism .
Neuroprotective Effects
The compound also shows promise in neuroprotection:
- Research indicates that this compound can protect neurons from apoptotic cell death in models of cerebral ischemia by inhibiting MMP-mediated degradation of extracellular matrix components like laminin .
Metabolic Stability and Pharmacokinetics
Understanding the metabolic pathways of this compound is crucial for evaluating its therapeutic potential:
- Studies have shown that this compound undergoes metabolic transformations leading to both active and inactive metabolites. For instance, hydroxylation at the para position enhances its potency as an MMP inhibitor while also affecting its stability .
- The half-life of related compounds varies significantly; for instance, derivatives exhibit half-lives ranging from 12 minutes to over 60 minutes depending on their structure and substituents .
Case Studies
- Prostate Cancer Metastasis : In a study involving animal models of prostate cancer, administration of this compound resulted in a significant reduction in metastatic spread to bone tissues. The mechanism was attributed to the inhibition of MMPs involved in tissue remodeling .
- Stroke Models : In models simulating ischemic stroke, the compound demonstrated neuroprotective effects by preserving neuronal integrity through inhibition of harmful matrix degradation processes .
Properties
IUPAC Name |
methyl N-(4-phenoxyphenyl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-14(16)15-11-7-9-13(10-8-11)18-12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGLXHXYFGGBQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358462 | |
Record name | methyl (4-phenoxyphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80199-12-8 | |
Record name | methyl (4-phenoxyphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.